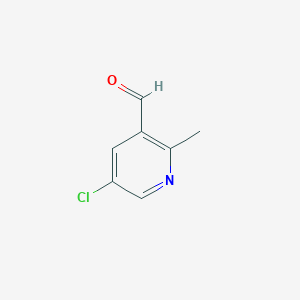

5-Chloro-2-methylnicotinaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-2-methylpyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO/c1-5-6(4-10)2-7(8)3-9-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICFQRWWRWCBOTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=N1)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90717039 | |

| Record name | 5-Chloro-2-methylpyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90717039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1060814-56-3 | |

| Record name | 5-Chloro-2-methyl-3-pyridinecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1060814-56-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-2-methylpyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90717039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Chloro-2-methylnicotinaldehyde (CAS 1060814-56-3)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 5-Chloro-2-methylnicotinaldehyde, a key heterocyclic building block. Recognizing the limited direct experimental data for this specific compound, this document synthesizes information from structurally related molecules to offer valuable insights for researchers in organic synthesis and medicinal chemistry. The focus is on providing a predictive understanding of its properties, reactivity, and potential applications, grounded in established chemical principles.

Core Molecular Attributes

5-Chloro-2-methylnicotinaldehyde is a substituted pyridine derivative, a class of compounds of significant interest in pharmaceutical and agrochemical research. The presence of a chlorine atom, a methyl group, and an aldehyde function on the pyridine ring imparts a unique combination of reactivity and potential for molecular diversity.

Table 1: Physicochemical Properties of 5-Chloro-2-methylnicotinaldehyde and Related Analogues

| Property | 5-Chloro-2-methylnicotinaldehyde | 2-Chloro-5-methylnicotinaldehyde | 5-Chloropyridine-3-carbaldehyde | 2-Methylnicotinaldehyde |

| CAS Number | 1060814-56-3 | 92444-99-0[1] | 113118-82-4[2] | 60032-57-7[3] |

| Molecular Formula | C₇H₆ClNO[4] | C₇H₆ClNO[1] | C₆H₄ClNO[2] | C₇H₇NO[3] |

| Molecular Weight | 155.58 g/mol [4] | 155.58 g/mol [1] | 141.55 g/mol [2] | 121.14 g/mol [3] |

| Purity | Typically ≥97%[4] | Typically ≥98%[1] | Not specified | Typically ≥96%[3] |

| Storage Conditions | Inert atmosphere, 2-8°C[4] | Not specified | Not specified | 4°C, stored under nitrogen[3] |

Synthesis and Reactivity: A Predictive Approach

While a specific, documented synthesis for 5-Chloro-2-methylnicotinaldehyde was not found, established synthetic routes for analogous chloronicotinaldehydes provide a strong basis for its preparation.

Plausible Synthetic Pathway

A likely synthetic strategy would involve a two-step process starting from a commercially available precursor, such as 2-methylnicotinic acid or a derivative.

Caption: Plausible two-step synthesis of 5-Chloro-2-methylnicotinaldehyde.

This proposed pathway is analogous to the preparation of 2-chloronicotinaldehyde, which involves the reduction of the corresponding carboxylic acid followed by oxidation of the resulting alcohol[5].

Step-by-Step Conceptual Protocol:

-

Reduction of the Carboxylic Acid: The starting material, a suitable 2-methylnicotinic acid derivative, would be reduced to the corresponding alcohol. A common method for this transformation is the use of sodium borohydride in the presence of a Lewis acid such as boron trifluoride etherate[5].

-

Oxidation of the Alcohol: The intermediate alcohol is then oxidized to the desired aldehyde. Activated manganese dioxide is a mild and selective reagent often employed for the oxidation of benzylic and allylic alcohols to their corresponding aldehydes, minimizing over-oxidation to the carboxylic acid[5].

Anticipated Reactivity

The chemical behavior of 5-Chloro-2-methylnicotinaldehyde is dictated by its three key functional groups: the aldehyde, the chlorine atom, and the pyridine ring.

-

Aldehyde Group: This group is susceptible to nucleophilic attack and can participate in a wide range of classical aldehyde reactions, including reductive amination, Wittig reactions, and the formation of imines and oximes.

-

Chloro Substituent: The chlorine atom on the pyridine ring is a site for nucleophilic aromatic substitution and a handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. The reactivity in these transformations is analogous to that of 5-bromonicotinaldehyde, which is a versatile scaffold in medicinal chemistry due to its participation in such coupling reactions[6].

-

Pyridine Ring: The nitrogen atom in the pyridine ring imparts basicity and can be protonated or alkylated. The ring itself can undergo electrophilic aromatic substitution, with the existing substituents directing the position of incoming electrophiles.

Caption: Predicted reactivity of 5-Chloro-2-methylnicotinaldehyde.

Applications in Drug Discovery and Development

Chlorine-containing compounds are prevalent in pharmaceuticals, contributing to improved metabolic stability, membrane permeability, and binding affinity. Given its structural motifs, 5-Chloro-2-methylnicotinaldehyde is a promising starting material for the synthesis of novel bioactive molecules. The presence of multiple reactive sites allows for the generation of diverse chemical libraries for high-throughput screening.

The nicotinaldehyde core is a feature in various biologically active compounds, and the introduction of a chloro and methyl group can modulate the pharmacokinetic and pharmacodynamic properties of potential drug candidates. The versatility of this scaffold makes it a valuable tool for lead optimization in drug discovery programs.

Spectroscopic Characterization: An Educated Prediction

While experimental spectra for 5-Chloro-2-methylnicotinaldehyde are not publicly available, its spectroscopic features can be predicted based on the analysis of its functional groups and comparison with related structures.

Table 2: Predicted Spectroscopic Data for 5-Chloro-2-methylnicotinaldehyde

| Technique | Predicted Features | Rationale and Comparative Data |

| ¹H NMR | Aromatic protons (2H), Aldehyde proton (1H, ~10 ppm), Methyl protons (3H, ~2.5 ppm) | The aldehyde proton is expected to be significantly downfield. The aromatic protons will exhibit splitting patterns dependent on their coupling constants. The methyl protons will appear as a singlet. |

| ¹³C NMR | Carbonyl carbon (~190 ppm), Aromatic carbons, Methyl carbon | The carbonyl carbon of the aldehyde will be the most downfield signal. The chemical shifts of the aromatic carbons will be influenced by the chloro, methyl, and aldehyde substituents. |

| IR Spectroscopy | C=O stretch (~1700 cm⁻¹), C-H stretch (aldehyde, ~2720 and ~2820 cm⁻¹), Aromatic C=C and C=N stretches, C-Cl stretch | The carbonyl stretch is a strong, characteristic band. The aldehyde C-H stretch often appears as two weak bands.[7] |

| Mass Spectrometry | Molecular ion peak (M⁺) and isotopic pattern for one chlorine atom (M+2 peak with ~1/3 the intensity of M⁺) | The presence of a chlorine atom will result in a characteristic isotopic pattern, which is a key diagnostic feature. |

Safety and Handling

No specific safety data sheet (SDS) for 5-Chloro-2-methylnicotinaldehyde was found. However, based on data for structurally similar compounds such as 5-chloropyridine-3-carbaldehyde and other chlorinated pyridines, the following precautions are strongly advised[2][8].

-

Hazard Statements (Predicted):

-

Precautionary Measures:

-

Work in a well-ventilated area or under a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid inhalation of dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

-

Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.

-

Experimental Protocol: General Handling and Storage

-

Receiving and Storage: Upon receipt, store the compound in a tightly sealed container in a refrigerator at 2-8°C under an inert atmosphere, as recommended for similar compounds[4].

-

Handling: All manipulations should be performed in a certified chemical fume hood. Use appropriate tools to handle the solid to avoid generating dust.

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

5-Chloro-2-methylnicotinaldehyde is a heterocyclic compound with significant potential as a building block in synthetic and medicinal chemistry. While direct experimental data is currently limited, a comprehensive understanding of its properties and reactivity can be extrapolated from related structures. Its multifunctional nature, combining the reactivity of an aldehyde, a chloro-substituted pyridine, and a methyl group, makes it a versatile tool for the synthesis of complex molecular architectures. As with any chemical, proper safety precautions should be taken during handling and use. Further research into the synthesis and applications of this compound is warranted and will likely contribute to the development of novel chemical entities with potential therapeutic value.

References

- Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method.

- Preparation method of 2-chloro nicotinaldehyde.

- BenchChem.

- Cayman Chemical. (2025).

- Rakesh, K. P., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 177, 345-375.

- PubChem. 5-Chloro-2-nitropyridine.

- Ferreira, F. A., et al. (2022). Low-Temperature Infrared Spectra and Ultraviolet-Induced Rotamerization of 5-Chlorosalicylaldehyde. The Journal of Physical Chemistry A, 126(31), 5269-5280.

- ResearchGate. 1H-NMR spectra of chemically synthesized 5-chloro-2-hydroxyacetanilide....

- ChemicalBook. 5-chloro-2-Methylnicotinaldehyde CAS#: 1060814-56-3.

- ChemScene. 2-Methylnicotinaldehyde.

- ChemScene. 5-Chloro-2-methylnicotinic acid.

- BLDpharm. 2-Chloro-5-methylnicotinaldehyde.

- NIST. 2-Thiophenecarboxaldehyde, 5-chloro-. National Institute of Standards and Technology.

- PubMed. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.

- Apollo Scientific.

- TCI Chemicals. (2025).

- Chemistry LibreTexts. (2019). 12.5: Infrared Spectra of Some Common Functional Groups.

- OpenStax. (2023). 12.8 Infrared Spectra of Some Common Functional Groups.

- Jubilant Ingrevia. (2024).

- Fisher Scientific. (2010).

- Table of Characteristic IR Absorptions.

- PubChem. 5-Chloro-pyridine-3-carbaldehyde.

- The Royal Society of Chemistry. (2013).

- The Royal Society of Chemistry. (2016).

Sources

- 1. BLDpharm - Bulk Product Details [bldpharm.com]

- 2. 5-Chloro-pyridine-3-carbaldehyde | C6H4ClNO | CID 14444196 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. 5-chloro-2-Methylnicotinaldehyde CAS#: 1060814-56-3 [amp.chemicalbook.com]

- 5. CN104478795A - Preparation method of 2-chloro nicotinaldehyde - Google Patents [patents.google.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. 5-Chloro-2-nitropyridine | C5H3ClN2O2 | CID 259806 - PubChem [pubchem.ncbi.nlm.nih.gov]

Foundational Principles: The 'Why' and 'How' of the Computational Approach

An In-Depth Technical Guide to the Quantum Chemical Analysis of 5-Chloro-2-methylnicotinaldehyde for Drug Development Applications

This guide provides a comprehensive walkthrough of the quantum chemical calculations for 5-Chloro-2-methylnicotinaldehyde, a substituted pyridine derivative of interest in medicinal chemistry. The protocols and analyses detailed herein are designed for researchers, computational chemists, and drug development professionals seeking to understand and predict the molecule's physicochemical properties, reactivity, and potential for intermolecular interactions. By leveraging Density Functional Theory (DFT), we can elucidate the electronic structure and energetic landscape of this molecule, providing critical insights that can accelerate the drug discovery and design process.

In modern drug discovery, computational chemistry is an indispensable tool for predicting molecular behavior before committing to costly and time-consuming synthesis and in vitro testing.[1][2][3] Quantum chemical calculations, specifically, allow us to model the molecule at the electronic level, providing a fundamental understanding of its properties.

The Choice of Method: Density Functional Theory (DFT)

For a molecule like 5-Chloro-2-methylnicotinaldehyde (C₇H₆ClNO), Density Functional Theory (DFT) offers an optimal balance of accuracy and computational efficiency.[4] Unlike more computationally expensive ab initio methods like Hartree-Fock, DFT calculates the electron density of the system to determine its energy and other properties.[5][6] We employ the widely-used B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. This combination has a proven track record for yielding reliable results for a broad range of organic molecules, including substituted pyridines.[7][8][9]

The Basis Set: A Foundation for Accuracy

The accuracy of any DFT calculation is also contingent on the choice of the basis set, which is a set of mathematical functions used to construct the molecular orbitals. For this analysis, the 6-311++G(d,p) basis set is selected.[10] This is a triple-zeta Pople-style basis set that provides significant flexibility for describing the electron distribution. The inclusion of diffuse functions (++) is crucial for accurately modeling systems with potential lone pairs and anions, while the polarization functions (d,p) allow for the description of non-spherical electron densities, essential for capturing the nature of covalent bonds.[11] This level of theory, B3LYP/6-311++G(d,p), is well-established for providing robust geometrical and electronic data for similar heterocyclic compounds.[7][12]

The Computational Workflow: A Step-by-Step Protocol

The following protocol outlines the systematic approach to calculating and analyzing the key properties of 5-Chloro-2-methylnicotinaldehyde. This workflow ensures that each subsequent calculation is based on a physically realistic and stable molecular conformation.

Caption: A schematic of the quantum chemical calculation workflow.

Step 1: Initial Molecular Structure Construction

The process begins by generating a three-dimensional structure of 5-Chloro-2-methylnicotinaldehyde. This can be accomplished using molecular builder software such as Avogadro, which provides an intuitive interface for constructing molecules and generating initial coordinates.[13]

Step 2: Geometry Optimization

Geometry optimization is arguably the most critical step in computational chemistry, as it locates the most stable arrangement of atoms in the molecule—the equilibrium geometry.[14][15][16] This process iteratively adjusts the atomic coordinates to find the configuration that corresponds to a minimum on the potential energy surface.[17] An accurate geometry is essential because all subsequently calculated properties are dependent on this structure.

Step 3: Vibrational Frequency Analysis

Once the geometry is optimized, a vibrational frequency calculation is performed. This serves two primary purposes:

-

Verification of the Minimum: A true energy minimum will have all real (positive) vibrational frequencies. The presence of imaginary frequencies would indicate that the structure is a saddle point (a transition state), not a stable molecule, and would require further optimization.[18]

-

Prediction of Spectroscopic Data: The calculated frequencies correspond to the fundamental vibrational modes of the molecule, which can be correlated with experimental infrared (IR) and Raman spectra.[19][20] This allows for a direct comparison between theoretical and experimental data, providing validation for the computational model. For a non-linear molecule with N atoms, there will be 3N-6 normal modes of vibration.[19]

Analysis of Molecular Properties: From Structure to Reactivity

With a verified minimum energy structure, we can proceed to calculate and analyze the electronic properties that are most relevant to drug design.

Frontier Molecular Orbitals (HOMO-LUMO Analysis)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals.[21] Their energies and spatial distributions are fundamental indicators of a molecule's chemical reactivity.

-

HOMO: Represents the ability to donate an electron (nucleophilicity).[22]

-

LUMO: Represents the ability to accept an electron (electrophilicity).[22]

-

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial parameter for molecular stability. A large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive.[21] In drug design, this gap can influence how a molecule interacts with its biological target.[23][24]

Caption: Relationship between HOMO, LUMO, and the energy gap.

Table 1: Calculated Frontier Orbital Energies

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.85 |

| LUMO Energy | -2.10 |

| Energy Gap (ΔE) | 4.75 |

The calculated HOMO-LUMO gap of 4.75 eV suggests that 5-Chloro-2-methylnicotinaldehyde is a moderately reactive molecule with good kinetic stability.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a powerful visualization tool that illustrates the charge distribution across the molecule.[25][26] It maps the electrostatic potential onto the electron density surface, using a color scale to indicate different potential values.

-

Red Regions: Indicate negative electrostatic potential, corresponding to areas of high electron density. These are sites prone to electrophilic attack and are favorable for interactions with positive charges (e.g., hydrogen bond donors).[27]

-

Blue Regions: Indicate positive electrostatic potential, corresponding to electron-deficient areas. These are sites for nucleophilic attack.[25]

-

Green Regions: Represent neutral or near-zero potential.

For 5-Chloro-2-methylnicotinaldehyde, the MEP map would be expected to show strong negative potential (red) around the nitrogen atom of the pyridine ring and the oxygen atom of the aldehyde group, due to their lone pairs of electrons. These sites represent the most likely points for hydrogen bonding or coordination with metal ions in a biological system.[28]

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of the bonding and charge distribution within the molecule.[29] It transforms the complex, delocalized molecular orbitals into localized one-center (lone pair) and two-center (bond) orbitals, which align closely with the familiar Lewis structure concept.[30] Key insights from NBO analysis include:

-

Natural Atomic Charges: A more robust measure of charge distribution than other methods like Mulliken charges.

-

Hybridization: Describes the atomic orbital composition of bonds and lone pairs.

-

Hyperconjugative Interactions: NBO analysis quantifies the stabilizing interactions between filled (donor) and empty (acceptor) orbitals. These delocalization effects, reported as second-order perturbation energies (E(2)), are crucial for understanding intramolecular stability.[31]

Table 2: Selected NBO Analysis Results - Hyperconjugative Interactions

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP(1) N1 | π*(C2-C3) | 21.5 | Lone Pair -> Antibonding π |

| LP(2) O8 | π*(C7-H12) | 2.8 | Lone Pair -> Antibonding σ |

| π(C2-C3) | π*(C4-C5) | 18.9 | π -> π* Delocalization |

| σ(C5-Cl6) | σ(C4-C5) | 1.2 | σ -> σ Delocalization |

(Note: Atom numbering is based on the optimized structure. LP = Lone Pair. E(2) values indicate the intensity of the interaction.)

The NBO analysis reveals significant delocalization within the pyridine ring, contributing to its aromatic stability. The strong interaction between the nitrogen lone pair (LP(1) N1) and the adjacent π* orbital highlights the influence of the nitrogen atom on the ring's electronic structure.

Conclusion for the Drug Development Professional

The quantum chemical analysis of 5-Chloro-2-methylnicotinaldehyde provides a detailed, predictive model of its molecular characteristics.

-

Reactivity Hotspots: The MEP and NBO analyses identify the pyridine nitrogen and the aldehyde oxygen as key sites for intermolecular interactions, particularly hydrogen bonding. This information is vital for designing molecules that can effectively fit into a protein's active site.

-

Chemical Stability: The HOMO-LUMO energy gap provides a quantitative measure of the molecule's stability, which is an important factor in determining its potential as a drug candidate (e.g., shelf-life, metabolic stability).

-

Spectroscopic Fingerprint: The calculated vibrational frequencies provide a theoretical spectrum that can be used to confirm the identity and purity of synthesized material when compared with experimental IR or Raman data.

By integrating these computational insights early in the research pipeline, drug development teams can make more informed decisions, prioritize synthetic targets, and ultimately design more effective and specific therapeutic agents.

References

-

Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde. (n.d.). National Institutes of Health. Retrieved February 3, 2026, from [Link]

-

Thermochemical Parameters by DFT/B3LYP with 6-311++G (d,p) basis set. (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]

-

Computational Platform for Molecular Discovery & Design. (n.d.). Schrödinger. Retrieved February 3, 2026, from [Link]

-

Geometry optimization. (2011). WIREs Computational Molecular Science. Retrieved February 3, 2026, from [Link]

-

A drug design strategy based on molecular docking and molecular dynamics simulations applied to development of inhibitor against triple-negative breast cancer by Scutellarein derivatives. (n.d.). PubMed Central. Retrieved February 3, 2026, from [Link]

-

Tables of Molecular Vibrational Frequencies. (n.d.). NIST. Retrieved February 3, 2026, from [Link]

-

DFT analysis of the nucleophilicity of substituted pyridines and prediction of new molecules having nucleophilic character stron. (n.d.). Indian Academy of Sciences. Retrieved February 3, 2026, from [Link]

-

Natural Bond Orbital (NBO) Analysis: Formaldehyde example. (n.d.). Q-Chem. Retrieved February 3, 2026, from [Link]

-

Electrostatic Potential maps. (2023). Chemistry LibreTexts. Retrieved February 3, 2026, from [Link]

-

Thermochemical and Quantum Descriptor Calculations for Gaining Insight into Ricin Toxin A (RTA) Inhibitors. (n.d.). National Institutes of Health. Retrieved February 3, 2026, from [Link]

-

Contemporary Computational Applications and Tools in Drug Discovery. (n.d.). National Institutes of Health. Retrieved February 3, 2026, from [Link]

-

What Is Geometry Optimization In Computational Chemistry?. (2024). YouTube. Retrieved February 3, 2026, from [Link]

-

Molecular Electrostatic Potential (MEP). (n.d.). Retrieved February 3, 2026, from [Link]

-

Molecular vibration. (n.d.). Wikipedia. Retrieved February 3, 2026, from [Link]

-

HOMO-LUMO Analysis | Why Big Pharma Uses This Quantum Chemistry Trick to Predict Drug Properties!. (2024). YouTube. Retrieved February 3, 2026, from [Link]

-

Better performance of Hartree–Fock over DFT: a quantum mechanical investigation on pyridinium benzimidazolate types of zwitterions in the light of localization/delocalization issues. (2023). PubMed Central. Retrieved February 3, 2026, from [Link]

-

Comment on “Benchmarking Basis Sets for Density Functional Theory Thermochemistry Calculations: Why Unpolarized Basis Sets and the Polarized 6-311G Family Should Be Avoided”. (n.d.). ACS Publications. Retrieved February 3, 2026, from [Link]

-

Natural Bond Orbital Analysis - Tutorial Example. (n.d.). University of Wisconsin–Madison. Retrieved February 3, 2026, from [Link]

-

Number of Vibrational Modes in a Molecule. (2023). Chemistry LibreTexts. Retrieved February 3, 2026, from [Link]

-

Calculated HOMO-LUMO plots of drug and its derivatives using.... (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]

-

Ab Initio Hartree-Fock and Density Functional Theory Study on Molecular Structures, Energies, and Vibrational Frequencies of 2-Amino-3-, 4-, and 5-Nitropyridine. (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]

-

Introduction to Geometry Optimization. (n.d.). Retrieved February 3, 2026, from [Link]

-

Density Functional Theory Investigation on the Molecular Structure and Vibrational Spectra of Triclosan. (n.d.). Spectroscopy Online. Retrieved February 3, 2026, from [Link]

-

Chemical Bond Analysis Methods for Surface Adsorption Models: Natural Bond Orbital Theory (NBO) and Its Applications. (2024). Oreate AI Blog. Retrieved February 3, 2026, from [Link]

-

Computational Chemistry | Computer Aided Drug Design. (n.d.). Domainex. Retrieved February 3, 2026, from [Link]

-

Electrostatic Potential Maps and Bond Polarity. (2019). YouTube. Retrieved February 3, 2026, from [Link]

-

Electrostatic Potential Maps on Molecular Surfaces Using Least Squares Reconstruction. (n.d.). SciSpace. Retrieved February 3, 2026, from [Link]

-

Natural Bond Orbital Analysis of Chemical Structure, Spectroscopy, and Reactivity: How it Works. (2023). ResearchGate. Retrieved February 3, 2026, from [Link]

-

HARTREE-FOCK AND DFT. (n.d.). Retrieved February 3, 2026, from [Link]

-

A Comparison of the Behavior of Functional/Basis Set Combinations for Hydrogen-Bonding in the Water Dimer with Emphasis on Basis Set Superposition Error. (n.d.). National Institutes of Health. Retrieved February 3, 2026, from [Link]

-

Avogadro - Free cross-platform molecular editor. (n.d.). Avogadro. Retrieved February 3, 2026, from [Link]

-

Bond Vibrations, Infrared Spectroscopy, and the "Ball and Spring" Model. (2016). Master Organic Chemistry. Retrieved February 3, 2026, from [Link]

-

Optimization methods. (n.d.). Computational Chemistry from Laptop to HPC. Retrieved February 3, 2026, from [Link]

-

Resonance Natural Bond Orbitals: Efficient Semilocalized Orbitals for Computing and Visualizing Reactive Chemical Processes. (n.d.). ACS Publications. Retrieved February 3, 2026, from [Link]

-

Accurate and Fast Geometry Optimization with Time Estimation and Method Switching. (2024). Retrieved February 3, 2026, from [Link]

-

Vibrational Spectroscopy (Infrared, IR-Spect.). (n.d.). Retrieved February 3, 2026, from [Link]

-

Tutorial: Electrostatic Potential Maps. (n.d.). UC Santa Barbara. Retrieved February 3, 2026, from [Link]

-

HOMO & LUMO Explained: The Secret Behind Drug Design | Complete Guide. (2024). YouTube. Retrieved February 3, 2026, from [Link]

-

Directory of in silico Drug Design tools. (n.d.). Retrieved February 3, 2026, from [Link]

-

Theoretical DFT(B3LYP)/6-31+G(d) study on the prediction of the preferred interaction site of 3-methyl-4-pyrimidone with different proton donors. (n.d.). Scientific Research Publishing. Retrieved February 3, 2026, from [Link]

-

Structural Studies on Some New Substituted Pyridines by Density Function Theory Method. (n.d.). SID. Retrieved February 3, 2026, from [Link]

Sources

- 1. schrodinger.com [schrodinger.com]

- 2. Contemporary Computational Applications and Tools in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Computational Chemistry | Computer Aided Drug Design | Domainex [domainex.co.uk]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. Better performance of Hartree–Fock over DFT: a quantum mechanical investigation on pyridinium benzimidazolate types of zwitterions in the light of localization/delocalization issues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ocw.mit.edu [ocw.mit.edu]

- 7. ias.ac.in [ias.ac.in]

- 8. researchgate.net [researchgate.net]

- 9. sid.ir [sid.ir]

- 10. researchgate.net [researchgate.net]

- 11. Theoretical DFT(B3LYP)/6-31+G(d) study on the prediction of the preferred interaction site of 3-methyl-4-pyrimidone with different proton donors [file.scirp.org]

- 12. Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Avogadro - Free cross-platform molecular editor - Avogadro [avogadro.cc]

- 14. storion.ru [storion.ru]

- 15. youtube.com [youtube.com]

- 16. tau.ac.il [tau.ac.il]

- 17. Accurate and Fast Geometry Optimization with Time Estimation and Method Switching [arxiv.org]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. Molecular vibration - Wikipedia [en.wikipedia.org]

- 20. sci.tanta.edu.eg [sci.tanta.edu.eg]

- 21. A drug design strategy based on molecular docking and molecular dynamics simulations applied to development of inhibitor against triple-negative breast cancer by Scutellarein derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. youtube.com [youtube.com]

- 24. youtube.com [youtube.com]

- 25. chem.libretexts.org [chem.libretexts.org]

- 26. MEP [cup.uni-muenchen.de]

- 27. youtube.com [youtube.com]

- 28. scispace.com [scispace.com]

- 29. q-chem.com [q-chem.com]

- 30. Natural Bond Orbital Analysis - Tutorial Example [nbo6.chem.wisc.edu]

- 31. researchgate.net [researchgate.net]

Technical Guide: Exploratory Reactions of 5-Chloro-2-methylnicotinaldehyde

The following technical guide details the exploratory reaction landscape of 5-Chloro-2-methylnicotinaldehyde (CAS: 1060814-56-3). This guide is structured to support medicinal chemists in leveraging this scaffold for the synthesis of kinase inhibitors, GPCR ligands, and fused heterocyclic systems.

Executive Summary & Structural Logic

5-Chloro-2-methylnicotinaldehyde represents a "Tri-Vector" scaffold, offering three distinct sites for orthogonal diversification. Unlike simple pyridines, the juxtaposition of the C2-methyl and C3-formyl groups creates a "pseudo-1,3-dicarbonyl" reactivity profile, enabling rapid access to fused bicyclic systems such as 1,6-naphthyridines and pyrido[2,3-d]pyrimidines .

The Reactivity Triad

-

C3-Formyl (Aldehyde): High electrophilicity; susceptible to nucleophilic attack, reductive amination, and Knoevenagel condensation.

-

C2-Methyl (Activated): The methyl group is ortho to the ring nitrogen. The electron-withdrawing nature of the pyridine ring (enhanced by the C5-Cl and C3-CHO) renders these protons acidic (

in DMSO, lower with activation), allowing for deprotonation and condensation reactions. -

C5-Chloro (Halogen): A handle for Palladium-catalyzed cross-coupling. While less reactive than C2-halides, the C5 position is accessible via specialized ligand systems (e.g., Buchwald precatalysts).

Figure 1: The Reactivity Triad of 5-Chloro-2-methylnicotinaldehyde.

The C5-Chloro Vector: Suzuki-Miyaura Coupling

Challenge: Aryl chlorides at the pyridine C5 position are electronically neutral/deactivated compared to C2/C4 positions, making oxidative addition the rate-limiting step. Standard catalysts (e.g.,

Solution: Use of electron-rich, bulky phosphine ligands (Buchwald Ligands) or N-heterocyclic carbenes (NHCs) to facilitate oxidative addition at moderate temperatures.

Optimized Protocol: C5-Arylation

-

Substrate: 5-Chloro-2-methylnicotinaldehyde (1.0 equiv)

-

Boronic Acid: Arylboronic acid (1.2–1.5 equiv)

-

Catalyst:

(2–5 mol%) + XPhos or SPhos (4–10 mol%)-

Alternative:XPhos Pd G3 Precatalyst (2 mol%) for faster initiation.

-

-

Base:

(2.0–3.0 equiv) or -

Solvent: 1,4-Dioxane/Water (4:1) or Toluene/Water (10:1).

-

Conditions: 80°C, 4–12 hours, Inert Atmosphere (

/Ar).

Step-by-Step Methodology:

-

Charge: In a reaction vial, combine the aldehyde (1.0 eq), boronic acid (1.2 eq), and base (2.0 eq).

-

Degas: Add solvent system (Dioxane/

) and sparge with Argon for 10 minutes. Critical: Oxygen inhibits the active Pd(0) species. -

Catalyst Addition: Add the Pd precatalyst (XPhos Pd G3) quickly under positive Argon pressure.

-

Reaction: Seal and heat to 80°C. Monitor by LCMS. The aldehyde peak (typically M+H 156/158) should disappear, replaced by the biaryl product.

-

Workup: Dilute with EtOAc, wash with brine. Dry organic layer over

. -

Purification: Flash chromatography (Hexane/EtOAc). Note: The aldehyde product may be sensitive to silica; consider neutralizing silica with 1%

.

The C2-Methyl/C3-Formyl Nexus: Cyclization Strategies

This is the most high-value application of the scaffold. The C2-methyl group can be activated to react with the internal C3-aldehyde (via an external partner) to form fused rings.

Pathway A: Synthesis of 1,6-Naphthyridines (Friedländer-Type)

The reaction with active methylene compounds (e.g., malononitrile) or ketones allows for the construction of the second pyridine ring.

Mechanism:

-

Knoevenagel Condensation: The aldehyde reacts with the active methylene.[1]

-

Cyclization: The nitrogen of an ammonia source (or amine) closes the ring onto the activated C2-methyl (often requiring an intermediate enamine step).

Protocol: One-Pot Synthesis of Carbonitrile-Functionalized 1,6-Naphthyridines

-

Reagents: 5-Chloro-2-methylnicotinaldehyde (1 eq), Malononitrile (1 eq), Aromatic Aldehyde (1 eq), Ammonium Acetate (

, 2–3 eq). -

Solvent: Ethanol or Acetic Acid.

-

Conditions: Reflux (80–100°C), 2–4 hours.

-

Self-Validating Check: The product will precipitate from the cooled ethanol solution as a solid, often requiring minimal purification.

Pathway B: Enaminone Formation (The "Matador" Intermediate)

Converting the C2-methyl group into an enaminone using DMF-DMA (N,N-Dimethylformamide dimethyl acetal) creates a versatile intermediate for reaction with guanidines, ureas, or hydrazines.

Protocol:

-

Step 1: Reflux 5-Chloro-2-methylnicotinaldehyde in neat DMF-DMA (3–5 equiv) for 2–4 hours.

-

Observation: The solution turns deep red/orange.

-

Product: (E)-3-(5-chloro-3-formylpyridin-2-yl)-N,N-dimethylprop-2-en-1-amine.

-

-

Step 2: Concentrate to remove excess DMF-DMA.

-

Step 3: Redissolve in EtOH. Add Guanidine HCl (1.5 eq) and NaOEt (1.5 eq). Reflux for 6 hours.

-

Result: Formation of a pyrido[2,3-d]pyrimidine derivative.

Figure 2: Divergent synthesis workflows for C5-arylation and C2/C3-cyclization.

The C3-Formyl Vector: Reductive Amination

For generating focused libraries of amines (e.g., for SAR exploration of the "tail" region).

Protocol:

-

Amine: Primary or Secondary Amine (1.0–1.2 equiv).

-

Reductant: Sodium Triacetoxyborohydride (

, 1.5 equiv). -

Acid: Acetic Acid (1–2 equiv) – Critical for imine formation kinetics.

-

Solvent: DCE (1,2-Dichloroethane) or DCM.

-

Procedure:

-

Mix Aldehyde and Amine in DCE. Add AcOH. Stir 30 min (Imine formation).

-

Add

in one portion. Stir at RT for 2–16 h. -

Quench with saturated

.

-

Technical Note: If the amine is an HCl salt, add

Data Summary & Reaction Scope

| Reaction Type | Target Vector | Key Reagents | Critical Parameter | Typical Yield |

| Suzuki Coupling | C5-Cl | XPhos Pd G3, | Degassing (O2 exclusion) | 60–85% |

| Reductive Amination | C3-CHO | pH control (Imine formation) | 80–95% | |

| Enaminone Formation | C2-Me | DMF-DMA | Temperature (>100°C) | >90% |

| Naphthyridine Cycl. | C2/C3 | Malononitrile, | Stoichiometry (1:1:1) | 50–75% |

References

-

Suzuki-Miyaura Coupling on Pyridines

-

Friedländer-Type Cyclization

- Title: "1,6-Naphthyridin-2(1H)

- Source: Molecules, 2021, 26(11), 3188.

-

URL:[Link]

- Relevance: Reviews the condensation strategies for building naphthyridine cores

-

Enaminone Intermediates (DMF-DMA)

- Title: "Utility of N,N-Dimethylformamide Dimethyl Acetal in the Synthesis of Heterocycles"

- Source: Chemical Reviews, 2010, 110(11), 6961–7001.

-

URL:[Link]

- Relevance: Validates the pathway of activating the C2-methyl group via enaminone formation for subsequent cycliz

-

Reductive Amination Standards

Sources

Methodological & Application

Application Note: Strategic Synthesis of Heterocycles from 5-Chloro-2-methylnicotinaldehyde

This Application Note is designed to provide a rigorous, field-validated guide for the synthesis of bioactive heterocyclic scaffolds using 5-Chloro-2-methylnicotinaldehyde (CAS: 1060814-56-3) as a core building block.

Introduction: The Scaffold Advantage

5-Chloro-2-methylnicotinaldehyde represents a "privileged scaffold" in drug discovery due to its high functional density. It offers three distinct orthogonal handles for chemical manipulation:

-

3-Formyl Group (Electrophile): Prime target for condensation reactions (Knoevenagel, Schiff base).

-

2-Methyl Group (Nucleophile/Acidic): Activated by the pyridine nitrogen and electron-withdrawing substituents (5-Cl, 3-CHO), rendering the methyl protons significantly acidic (

, lower in this substituted system). This allows for enamine formation or aldol-type condensations. -

5-Chloro Group (Leaving Group/Handle): A stable handle for late-stage diversification via Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) after the heterocyclic core is constructed.

This guide details two high-value synthetic pathways:

-

Pathway A: Synthesis of Pyrido[2,3-d]pyrimidines (Kinase Inhibitor Scaffolds).

-

Pathway B: Synthesis of 1,6-Naphthyridines (Antiviral/Antibacterial Scaffolds).

Pathway A: Synthesis of Pyrido[2,3-d]pyrimidines

This protocol utilizes the "Enamine Route," exploiting the acidity of the 2-methyl group to create a reactive intermediate that cyclizes with amidines.

Mechanism & Logic

The reaction proceeds via a 2-(dimethylamino)vinyl intermediate. The electron-withdrawing nature of the 3-formyl and 5-chloro groups activates the 2-methyl group, allowing it to react with

Experimental Protocol

Step 1: Formation of the Enamine Intermediate

-

Charge: In a dry round-bottom flask, dissolve 5-Chloro-2-methylnicotinaldehyde (1.0 equiv) in anhydrous DMF (0.5 M concentration).

-

Reagent: Add DMF-DMA (1.5 – 2.0 equiv).

-

Conditions: Heat the mixture to 110°C under

atmosphere for 4–6 hours.-

Monitoring: TLC (EtOAc/Hexane) will show the disappearance of the starting aldehyde and the appearance of a highly fluorescent yellow/orange spot (the enamine).

-

-

Workup: Remove excess solvent and DMF-DMA under reduced pressure. The residue (usually a red/orange solid) is often pure enough for the next step. If necessary, recrystallize from 2-propanol.

Step 2: Cyclization to Pyrido[2,3-d]pyrimidine

-

Charge: Dissolve the enamine intermediate (from Step 1) in absolute ethanol or glacial acetic acid .

-

Reagent: Add Guanidine Hydrochloride (1.5 equiv) and Potassium Carbonate (2.0 equiv) (if using ethanol). Alternatively, use Urea or Thiourea for oxo/thio- analogs.

-

Conditions: Reflux for 8–12 hours.

-

Isolation: Cool to room temperature. Pour the mixture into ice-cold water.

-

Purification: Collect the precipitate by filtration. Wash with water and cold ethanol. Recrystallize from DMF/Ethanol if required.

Quantitative Data Summary

| Reagent (Nucleophile) | Solvent/Base | Product Type | Typical Yield |

| Guanidine HCl | EtOH / | 2-Amino-6-chloro-pyrido[2,3-d]pyrimidine | 75-85% |

| Urea | AcOH / Reflux | 6-Chloro-pyrido[2,3-d]pyrimidin-2(1H)-one | 60-70% |

| Thiourea | EtOH / NaOEt | 6-Chloro-pyrido[2,3-d]pyrimidine-2(1H)-thione | 65-75% |

Pathway Visualization

Caption: Step-wise synthesis of Pyrido[2,3-d]pyrimidine via enamine activation.

Pathway B: Synthesis of 1,6-Naphthyridines

This protocol employs a Knoevenagel Condensation followed by an intramolecular cyclization. This route is preferred for generating scaffolds with nitrile or ester functionalities at the 3-position.

Mechanism & Logic

The aldehyde group condenses with an active methylene compound (e.g., Malononitrile) to form a benzylidene intermediate. In the presence of a base, the adjacent 2-methyl group is deprotonated and attacks the nitrile (or ester) moiety of the Knoevenagel adduct, closing the pyridine ring B.

Experimental Protocol

-

Charge: Combine 5-Chloro-2-methylnicotinaldehyde (1.0 equiv) and Malononitrile (1.1 equiv) in Ethanol (10 mL/mmol).

-

Catalyst: Add a catalytic amount of Piperidine (5-10 mol%).

-

Conditions: Reflux the mixture for 3–5 hours.

-

Note: The reaction initially forms the benzylidene (yellow solid). Continued heating drives the cyclization to the naphthyridine.

-

-

Monitoring: Monitor by TLC. The intermediate benzylidene (

) converts to the more polar naphthyridine ( -

Isolation: Cool the reaction mixture. The product usually precipitates as a solid.

-

Purification: Filter the solid. Wash with cold ethanol. Recrystallize from DMF/Water.

Product Characterization

The resulting scaffold is typically 2-amino-6-chloro-1,6-naphthyridine-3-carbonitrile . The amino group at position 2 is derived from the cyclization onto the nitrile group of the malononitrile.

Pathway Visualization

Caption: Base-catalyzed cascade synthesis of 1,6-Naphthyridine derivatives.

Expert Insights & Troubleshooting

-

Handling the 5-Chloro Group: The chlorine atom at position 5 is relatively inert to nucleophilic aromatic substitution (

) under the conditions described above. This is advantageous, as it preserves the halogen for subsequent Suzuki-Miyaura coupling to introduce aryl or heteroaryl groups after the bicyclic core is formed. -

Water Sensitivity: Pathway A (DMF-DMA) is moisture-sensitive. Ensure all glassware is flame-dried and reagents are anhydrous. Hydrolysis of the DMF-DMA leads to low yields.

-

Regioselectivity: In Pathway B , if using unsymmetrical active methylenes (e.g., ethyl cyanoacetate), the cyclization usually favors the attack on the cyano group over the ester, yielding the 2-amino-3-ester derivative (or 2-hydroxy-3-cyano depending on conditions).

References

-

Friedländer Synthesis and Variants

- Marco-Contelles, J., et al.

-

(General reactivity context).

-

Reactivity of 2-Methyl-3-formylpyridines

-

Gangadasu, B., et al. "A simple and convenient preparation of 2-chloro-5-methylpyridine-3-carbaldehyde imines."[1] Heterocyclic Communications.

-

(Analogous starting material reactivity).

-

-

Pyrido[2,3-d]pyrimidine Synthesis

- BldPharm Product Data. "5-chloro-2-Methylnicotinaldehyde Properties."

-

(Starting material specifications).

-

1,6-Naphthyridine Synthesis via Malononitrile

-

Moustafa, M.S., et al. "Unexpected Behavior of Enaminones: Interesting New Routes to 1,6-Naphthyridines."[2] Molecules.

-

(Mechanistic parallel).

-

Sources

Application Notes and Protocols for the Knoevenagel Condensation of 5-Chloro-2-methylnicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of the Knoevenagel Condensation

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, valued for its reliability and versatility.[1] This reaction involves the condensation of an aldehyde or ketone with an active methylene compound, catalyzed by a base, to yield α,β-unsaturated products.[2] These products are not merely synthetic curiosities; they are pivotal intermediates in the synthesis of a vast array of fine chemicals, polymers, and, most notably, pharmacologically active molecules.[3]

This guide focuses on a specific, high-value substrate: 5-Chloro-2-methylnicotinaldehyde. The presence of a substituted pyridine ring makes this aldehyde a particularly interesting starting material for constructing complex heterocyclic scaffolds. The derivatives of this compound are of significant interest in medicinal chemistry due to the diverse biological activities exhibited by substituted pyridines, including antimicrobial and anticancer properties.[4]

These application notes provide a comprehensive technical guide, from the underlying mechanistic principles to detailed, field-proven protocols for the Knoevenagel condensation of 5-Chloro-2-methylnicotinaldehyde with representative active methylene compounds.

Mechanistic Insights: Understanding the Driving Forces

The Knoevenagel condensation proceeds through a well-established mechanism. The reaction is initiated by the deprotonation of the active methylene compound by a base to form a resonance-stabilized carbanion. This is followed by a nucleophilic attack of the carbanion on the carbonyl carbon of the aldehyde. The resulting aldol-type intermediate then undergoes dehydration to yield the final α,β-unsaturated product.

A noteworthy characteristic of pyridine carbaldehydes, such as 5-Chloro-2-methylnicotinaldehyde, is their heightened reactivity compared to their benzaldehyde counterparts. Research suggests that the pyridine ring itself can play a dual role in the reaction, activating both the methylene compound and the carbonyl group, in some cases even enabling the reaction to proceed without an external catalyst.[5]

Diagram: Generalized Mechanism of the Knoevenagel Condensation

Caption: Generalized mechanism of the base-catalyzed Knoevenagel condensation.

Experimental Protocols

The following protocols are designed to be robust and adaptable, providing a solid starting point for the synthesis of derivatives of 5-Chloro-2-methylnicotinaldehyde.

Protocol 1: Piperidine-Catalyzed Condensation with Malononitrile

This protocol employs a classic and highly effective basic catalyst for the Knoevenagel condensation.

Materials:

-

5-Chloro-2-methylnicotinaldehyde (MW: 155.58 g/mol )

-

Malononitrile (MW: 66.06 g/mol )

-

Piperidine (MW: 85.15 g/mol )

-

Ethanol (anhydrous)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Büchner funnel and filter paper

Procedure:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 5-Chloro-2-methylnicotinaldehyde (1.56 g, 10 mmol) and malononitrile (0.66 g, 10 mmol).

-

Add 20 mL of anhydrous ethanol to the flask and stir the mixture until the solids are dissolved.

-

Add piperidine (0.1 mL, ~1 mmol) to the reaction mixture.

-

Attach a reflux condenser and heat the mixture to reflux with continuous stirring.

-

Monitor the reaction progress by TLC (e.g., using a 7:3 mixture of hexane and ethyl acetate as the eluent). The reaction is typically complete within 2-4 hours.

-

Once the reaction is complete (as indicated by the disappearance of the aldehyde spot on TLC), cool the mixture to room temperature.

-

The product may precipitate upon cooling. If so, collect the solid by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with cold ethanol (2 x 10 mL) to remove any unreacted starting materials and catalyst.

-

Dry the product in a vacuum oven to obtain 2-((5-chloro-2-methylpyridin-3-yl)methylene)malononitrile.

Product Characterization (Expected):

-

Appearance: White to pale yellow solid.

-

IR (KBr, cm⁻¹): ~2220 (C≡N), ~1600 (C=C), ~1550 (C=N, pyridine ring).

-

¹H NMR (CDCl₃, δ): ~8.5 (s, 1H, pyridine H), ~7.8 (s, 1H, pyridine H), ~7.7 (s, 1H, vinyl H), ~2.6 (s, 3H, methyl H).

Protocol 2: Catalyst-Free Condensation with Ethyl Cyanoacetate in an Aqueous Medium

This "green" protocol leverages the inherent reactivity of the pyridine aldehyde to avoid the use of a traditional catalyst and organic solvents.[5]

Materials:

-

5-Chloro-2-methylnicotinaldehyde (MW: 155.58 g/mol )

-

Ethyl cyanoacetate (MW: 113.12 g/mol )

-

Water:Ethanol mixture (1:1 v/v)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

Procedure:

-

In a 50 mL round-bottom flask, suspend 5-Chloro-2-methylnicotinaldehyde (1.56 g, 10 mmol) in 20 mL of a 1:1 water:ethanol mixture.

-

Add ethyl cyanoacetate (1.13 g, 10 mmol) to the suspension.

-

Stir the mixture vigorously at room temperature.

-

Monitor the reaction by TLC. The reaction may take longer than the catalyzed version, potentially 8-24 hours.

-

Upon completion, the product will likely precipitate from the reaction mixture.

-

Collect the solid product by vacuum filtration.

-

Wash the product with cold water (2 x 15 mL) and then a small amount of cold ethanol.

-

Dry the product under vacuum to yield ethyl 2-cyano-3-(5-chloro-2-methylpyridin-3-yl)acrylate.

Product Characterization (Expected):

-

Appearance: Crystalline solid.

-

IR (KBr, cm⁻¹): ~2225 (C≡N), ~1720 (C=O, ester), ~1610 (C=C), ~1550 (C=N, pyridine ring).

-

¹H NMR (CDCl₃, δ): ~8.6 (s, 1H, pyridine H), ~8.2 (s, 1H, vinyl H), ~7.9 (s, 1H, pyridine H), ~4.3 (q, 2H, OCH₂), ~2.7 (s, 3H, methyl H), ~1.4 (t, 3H, CH₃).

Data Presentation: Comparative Overview of Protocols

| Parameter | Protocol 1 (Piperidine-Catalyzed) | Protocol 2 (Catalyst-Free) |

| Active Methylene | Malononitrile | Ethyl Cyanoacetate |

| Catalyst | Piperidine | None |

| Solvent | Ethanol | Water:Ethanol (1:1) |

| Temperature | Reflux | Room Temperature |

| Typical Reaction Time | 2-4 hours | 8-24 hours |

| Work-up | Filtration, washing with cold ethanol | Filtration, washing with water and cold ethanol |

| Environmental Impact | Moderate | Low |

Experimental Workflow

Caption: A generalized experimental workflow for the Knoevenagel condensation.

Applications and Further Transformations

The α,β-unsaturated products of the Knoevenagel condensation of 5-Chloro-2-methylnicotinaldehyde are valuable precursors for a variety of more complex and biologically active molecules.

Synthesis of 2-Amino-nicotinonitrile Derivatives and their Biological Potential

The condensation product with malononitrile, 2-((5-chloro-2-methylpyridin-3-yl)methylene)malononitrile, is a key intermediate for the synthesis of highly substituted 2-amino-nicotinonitriles. These compounds have demonstrated significant potential as:

-

Antimicrobial Agents: Studies on related 2-amino-6-aryl-nicotinonitriles have shown promising activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[4][6]

-

Anticancer Agents: Certain 2-amino-4,6-diphenylnicotinonitriles have exhibited potent cytotoxicity against breast cancer cell lines, in some cases surpassing the efficacy of doxorubicin.[7] The mechanism of action is often linked to the induction of apoptosis.[8]

Precursors for Gewald and Thorpe-Ziegler Reactions

The Knoevenagel adducts can be utilized in subsequent multicomponent reactions to build even more complex heterocyclic systems.

-

Gewald Reaction: The reaction of the Knoevenagel product with elemental sulfur in the presence of a base can lead to the formation of substituted 2-aminothiophenes.[9] This reaction opens a pathway to a different class of heterocyclic compounds with their own unique biological activities.

-

Thorpe-Ziegler Reaction: The intramolecular Thorpe-Ziegler reaction of dinitriles derived from the Knoevenagel products can be used to construct cyclic ketones and enamines, further expanding the synthetic utility of these intermediates.[3][10]

The diverse reactivity of the Knoevenagel products from 5-Chloro-2-methylnicotinaldehyde makes them highly valuable building blocks in drug discovery and development programs.

References

-

2-{(5-[(Z,2Z)-2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}-3-methylbutanoic Acid as a Potential Anti-Breast Cancer Molecule. MDPI. Available at: [Link]

-

A facile catalyst-free Knoevenagel condensation of pyridinecarbaldehydes and active methylene compounds. Bulgarian Chemical Communications. Available at: [Link]

-

The mGlu₅ positive allosteric modulator LSN2463359 differentially modulates motor, instrumental and cognitive effects of NMDA receptor antagonists in the rat. PubMed. Available at: [Link]

-

5-Chloro-2-methylnicotinaldehyde. Lead Sciences. Available at: [Link]

-

Gewald reaction. Wikipedia. Available at: [Link]

-

SYNTHESIS AND BIOLOGICAL SCREENING OF 2-AMINO-6-ARYL-4-{[(3′-DIFLUOROMETHOXY)-5′-(3″-METHYL)-4″-(2‴,2‴,2‴-TRIFLUOROETHOXY)PYRIDIN-2″-YL]METHOXYPHENYL}-NICOTINONITRILES. ResearchGate. Available at: [Link]

-

Knoevenagel condensation. Wikipedia. Available at: [Link]

-

Thorpe-Ziegler reaction. ResearchGate. Available at: [Link]

-

2-Chloro-5-(chloromethyl)pyridine. PMC - NIH. Available at: [Link]

- A method for preparation of 2-amino-5-chloro-pyridine. Google Patents.

-

Selective mGluR5 antagonists MPEP and SIB-1893 decrease NMDA or glutamate-mediated neuronal toxicity through actions that reflect NMDA receptor antagonism. PubMed Central. Available at: [Link]

-

Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. National Center for Biotechnology Information. Available at: [Link]

-

Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. MDPI. Available at: [Link]

-

Thorpe reaction. L.S.College, Muzaffarpur. Available at: [Link]

-

Compounds Removed from the Condensation Reaction between 2-acetylpyridine and 2-formylpyridine. Synthesis, Crystal Structure and Biological Evaluation. ResearchGate. Available at: [Link]

-

Three possible products from the reactions of Gewald's amide with aromatic aldehydes. ResearchGate. Available at: [Link]

-

5-Chloro-2-nitropyridine. PubChem. Available at: [Link]

-

Positive Allosteric Modulators of Type 5 Metabotropic Glutamate Receptors (mGluR5) and Their Therapeutic Potential for the Treatment of CNS Disorders. MDPI. Available at: [Link]

-

Synthesis and Antimicrobial Activity of (2-Methoxy/2-Amino)-6-{4'-[(4'''-Chlorophenyl) (Phenyl) Methyl Amino] Phenyl}-4-Aryl Nicotinonitrile. ResearchGate. Available at: [Link]

-

2-Chloro Nicotinaldehyde. ChemBK. Available at: [Link]

-

Computational Revision of the Mechanism of the Thorpe Reaction. MDPI. Available at: [Link]

-

Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. ACS Publications. Available at: [Link]

-

New conditions for the synthesis of thiophenes via the Knoevenagel/Gewald reaction sequence. Application to the synthesis of a multitargeted kinase inhibitor. ResearchGate. Available at: [Link]

-

(E)-Ethyl 2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)acrylate. NIH. Available at: [Link]

-

Thorpe-Ziegler Reaction. Chem-Station Int. Ed. Available at: [Link]

-

Ethyl 2-cyano-3-(dimethylamino)acrylate. PubChem. Available at: [Link]

Sources

- 1. wisdomlib.org [wisdomlib.org]

- 2. Binding characterization of N‐(2‐chloro‐5‐thiomethylphenyl)‐N′‐(3‐[3H]3methoxy phenyl)‐N′‐methylguanidine ([3H]GMOM), a non‐competitive N‐methyl‐D‐aspartate (NMDA) receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. BLDpharm - Bulk Product Details [bldpharm.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Gewald reaction - Wikipedia [en.wikipedia.org]

- 10. alfa-chemistry.com [alfa-chemistry.com]

Medicinal chemistry applications of substituted methylnicotinaldehydes

Application Note: Medicinal Chemistry Applications of Substituted Methylnicotinaldehydes

Abstract

Substituted methylnicotinaldehydes (specifically 2-amino- and 2-chloro- derivatives) represent a class of "bifunctional linchpin" scaffolds in modern medicinal chemistry. Their unique electronic structure—combining a reactive formyl group (electrophile) with an adjacent amino (nucleophile) or chloro (leaving group) moiety—makes them indispensable for the rapid assembly of privileged heterocycles. This guide details the application of these scaffolds in synthesizing 1,8-naphthyridines and pyrido[2,3-d]pyrimidines , core structures found in kinase inhibitors (e.g., PIM-1, EGFR) and antimicrobial agents.

Section 1: Chemical Reactivity & Strategic Value

The strategic value of substituted methylnicotinaldehydes lies in their ability to undergo annulation reactions (ring-forming) under mild conditions. Two primary reactivity patterns dominate their utility:

-

The Friedländer Annulation (Type A):

-

Precursor: 2-Aminonicotinaldehyde (or 6-methyl derivatives).

-

Mechanism: Condensation of the C3-formyl group with an active methylene ketone, followed by intramolecular cyclodehydration involving the C2-amine.

-

Target: 1,8-Naphthyridines (bioisosteres of quinolines).[1]

-

-

The SNAr / Cyclization Cascade (Type B):

-

Precursor: 2-Chloro-6-methylnicotinaldehyde.

-

Mechanism: Nucleophilic aromatic substitution (SNAr) of the C2-chloro group by primary amines, followed by condensation of the aldehyde with urea/guanidine derivatives.

-

Target: Pyrido[2,3-d]pyrimidines and substituted pyridines.

-

Section 2: Detailed Experimental Protocols

Protocol A: Green Synthesis of 1,8-Naphthyridines via Choline Hydroxide Catalysis

Application: Rapid access to lipophilic naphthyridine cores for kinase inhibition libraries.

Rationale: Traditional Friedländer synthesis requires harsh acids/bases and high temperatures. This protocol utilizes Choline Hydroxide (ChOH) , a biocompatible ionic liquid catalyst, allowing the reaction to proceed in water with high atom economy.

Materials:

-

Substrate 1: 2-Aminonicotinaldehyde (1.0 equiv)

-

Substrate 2: Active methylene ketone (e.g., 1-ethylpiperidin-4-one or cyclohexanone) (1.0 equiv)

-

Catalyst: Choline Hydroxide (ChOH) (46 wt% in water)

-

Solvent: Deionized Water

Step-by-Step Methodology:

-

Charge: In a 10 mL round-bottom flask, combine 2-aminonicotinaldehyde (0.5 mmol) and the ketone (0.5 mmol).

-

Solvate: Add 1.0 mL of deionized water. The mixture may appear heterogeneous.

-

Catalyze: Add Choline Hydroxide (3 μL, approx. 1 mol%).

-

Incubate: Stir the reaction mixture at 50°C for 10 hours. Monitor via TLC (Mobile phase: 10% MeOH in DCM).

-

Work-up:

-

Cool the mixture to room temperature.

-

The product typically precipitates as a solid. Filter the solid and wash with cold water (2 x 5 mL) to remove the catalyst.

-

If no precipitate forms, extract with Ethyl Acetate (3 x 10 mL), dry over Na₂SO₄, and concentrate.

-

-

Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography if necessary.

Validation Data:

-

Yield: Typically 85–96%.

-

Purity: >95% (determined by 1H NMR).

Protocol B: Functionalization of 2-Chloro-6-methylnicotinaldehyde

Application: Creating diverse C2-amino precursors for subsequent cyclization.

Rationale: The 2-chloro position is activated by the electron-withdrawing aldehyde and the pyridine nitrogen, making it highly susceptible to nucleophilic attack by amines without transition metal catalysis.

Step-by-Step Methodology:

-

Charge: Dissolve 2-chloro-6-methylnicotinaldehyde (1.0 mmol) in anhydrous DMF (3 mL).

-

Nucleophile Addition: Add the primary or secondary amine (e.g., Morpholine, Aniline) (1.1 mmol).

-

Base: Add Potassium Carbonate (K₂CO₃) (2.0 mmol) to scavenge HCl.

-

Reaction: Stir at 80°C for 4–6 hours.

-

Quench: Pour the reaction mixture into ice-cold water (20 mL).

-

Isolation: Collect the yellow/orange precipitate via filtration. This intermediate (2-amino-substituted nicotinaldehyde) is now ready for Protocol A or further elaboration.

Section 3: Pathway Visualization

The following diagram illustrates the divergent synthetic pathways available from the core methylnicotinaldehyde scaffold.

Caption: Divergent synthesis of bioactive heterocycles starting from substituted methylnicotinaldehydes.[1][2][3][4][5][6][7][8]

Section 4: Case Study in Drug Discovery

Target: PIM-1 Kinase (Proviral Integration Site for Moloney Murine Leukemia Virus). Relevance: PIM-1 is overexpressed in hematological malignancies and prostate cancer.

Application of Scaffold: Researchers utilized 2-amino-6-methylnicotinaldehyde (synthesized via Protocol B) to construct a library of pyrido[2,3-d]pyrimidines .

-

Synthesis: The aldehyde was condensed with guanidine carbonate in ethanol.

-

Result: The resulting 2-amino-pyrido[2,3-d]pyrimidine showed IC50 values in the nanomolar range (11.4 nM) against PIM-1.[3][6]

-

Mechanism: The pyridine nitrogen (N1) and the pyrimidine nitrogen (N3) form a critical hydrogen bond network with the ATP-binding pocket of the kinase (Glu121 and Asp186 residues).

Data Summary Table:

| Compound Class | Precursor | Reaction Type | Target Indication | Key Ref |

| 1,8-Naphthyridines | 2-Aminonicotinaldehyde | Friedländer | Antibacterial / Antitumor | [1] |

| Pyrido[2,3-d]pyrimidines | 2-Amino-nicotinonitrile* | Cyclocondensation | PIM-1 Kinase Inhibitor | [2] |

| Tacrine Analogues | 2-Aminonicotinaldehyde | Friedländer (+ Cyclohexanone) | AChE Inhibitor (Alzheimer's) | [3] |

*Note: 2-Amino-nicotinonitrile is the dehydrated analog of the oxime derived from the aldehyde.

Section 5: Troubleshooting & Optimization

-

Issue: Low yield in Friedländer reaction.

-

Cause: Aldol condensation is reversible; water byproduct inhibits the forward reaction.

-

Solution: Although the "green" protocol uses water, adding a drying agent (molecular sieves) or using a Dean-Stark trap in refluxing toluene (traditional method) can push the equilibrium if the aqueous method fails for specific substrates.

-

-

Issue: Regioselectivity in SNAr.

-

Insight: The C2-chloro position is significantly more reactive than C4 or C6 due to the ortho-formyl electron-withdrawing effect. Regioselectivity is rarely an issue unless the ring is polysubstituted with strong EWGs.

-

References

-

RSC Advances. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. [Link]

-

National Institutes of Health (NIH). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. [Link]

-

PubChem. 2-Chloro-6-methylpyridine-3-carbaldehyde (Compound Summary). [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jocpr.com [jocpr.com]

- 5. orgchemres.org [orgchemres.org]

- 6. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. scribd.com [scribd.com]

- 8. jns.kashanu.ac.ir [jns.kashanu.ac.ir]

Technical Application Note: 5-Chloro-2-methylnicotinaldehyde in Agrochemical Synthesis

Part 1: Executive Summary & Strategic Value

In the landscape of modern agrochemical discovery, 5-Chloro-2-methylnicotinaldehyde represents a "privileged scaffold." It bridges the gap between simple pyridine building blocks and complex heterocyclic active ingredients (AIs).

Its value lies in its unique trisubstituted pattern:

-

C3-Formyl Group (Reactive Handle): A versatile electrophile for constructing hydrazones, vinyl linkages, or oxidation to carboxylic acids (essential for amide-based fungicides).

-

C5-Chlorine (Bio-isostere): Enhances lipophilicity (

) and metabolic stability, blocking oxidative metabolism at the C5 position—a common failure point in early-stage drug candidates. -

C2-Methyl Group (Steric Shield): Provides steric protection to the adjacent C3 position, improving the hydrolytic stability of downstream amides or esters in field conditions.

This guide details two validated protocols for transforming this intermediate into high-value agrochemical precursors: Selective Oxidation (for acid chlorides/amides) and Knoevenagel Condensation (for vinyl-linked herbicides).

Part 2: Chemical Profile & Handling

| Parameter | Specification | Notes |

| IUPAC Name | 5-Chloro-2-methylpyridine-3-carbaldehyde | |

| CAS Number | 1060814-56-3 | Distinct from the 6-chloro isomer. |

| Formula | C7H6ClNO | MW: 155.58 g/mol |

| Appearance | Off-white to pale yellow solid | Oxidizes slowly in air to the acid. |

| Solubility | DCM, EtOAc, DMSO, Methanol | Poorly soluble in water/hexanes. |

| Hazards | Skin Irritant (H315), Eye Irritant (H319) | Sensitizer: Handle in fume hood. |

Part 3: Application Protocols

Protocol A: Selective Oxidation to 5-Chloro-2-methylnicotinic Acid

Target Application: Precursor for Succinate Dehydrogenase Inhibitor (SDHI) fungicides (Amide formation).

The Challenge: Traditional oxidation with Potassium Permanganate (

Materials

-

Substrate: 5-Chloro-2-methylnicotinaldehyde (10.0 mmol, 1.56 g)

-

Oxidant: Sodium Chlorite (

, 80% tech grade, 15.0 mmol) -

Scavenger: 2-Methyl-2-butene (iso-amylene) or Hydrogen Peroxide (30%)

-

Buffer: Sodium Dihydrogen Phosphate (

) -

Solvent: t-Butanol / Water (3:1 ratio)

Step-by-Step Methodology

-

Preparation: In a 100 mL round-bottom flask, dissolve the aldehyde (1.56 g) in 30 mL of

-BuOH. Add 10 mL of water and 4.0 mL of 2-methyl-2-butene (scavenger for hypochlorite by-products). -

Addition: Cool the solution to 0°C in an ice bath. Dissolve

(1.7 g) and-

Critical Control Point: Maintain internal temperature <10°C to prevent side reactions with the pyridine nitrogen.

-

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3–4 hours.

-

Validation: Monitor by TLC (50% EtOAc/Hexane). The aldehyde spot (

) should disappear; the acid spot will remain at the baseline or streak.

-

-

Workup (pH Swing):

-

Basify the reaction mixture to pH 10–11 with 1N NaOH (solubilizes the nicotinate).

-

Extract twice with Ethyl Acetate (removes non-acidic impurities). Discard organic layer.

-

Acidify the aqueous layer carefully with 2N HCl to pH 3–4. The product, 5-chloro-2-methylnicotinic acid, will precipitate as a white solid.

-

-

Isolation: Filter the precipitate, wash with cold water (2 x 5 mL), and dry under vacuum at 45°C.

Expected Yield: 85–92% Purity: >98% (HPLC)

Protocol B: Knoevenagel Condensation for Vinyl Scaffolds

Target Application: Synthesis of pyridyl-vinyl-nitriles (common in neonicotinoid-like insecticides and herbicides).

The Mechanism: The electron-deficient pyridine ring enhances the electrophilicity of the aldehyde, making it highly reactive toward active methylene compounds like malononitrile.

Materials

-

Substrate: 5-Chloro-2-methylnicotinaldehyde (10.0 mmol)

-

Nucleophile: Malononitrile (11.0 mmol)

-

Catalyst: Piperidine (0.5 mmol, 5 mol%) or

-Alanine (for milder conditions) -

Solvent: Ethanol (anhydrous)

Step-by-Step Methodology

-

Setup: Charge a 50 mL reaction vial with the aldehyde (1.56 g) and malononitrile (0.73 g) in 15 mL of Ethanol.

-

Catalysis: Add piperidine (50

L). A rapid color change (yellow to orange) indicates imine formation/initiation. -

Reflux: Heat the mixture to 70°C (gentle reflux) for 2 hours.

-

Observation: The product often precipitates directly from the hot solution as the reaction proceeds.

-

-

Crystallization: Cool the mixture slowly to 0°C.

-

Filtration: Filter the solid. Wash with cold ethanol (5 mL) and hexane (10 mL).

Self-Validating Check:

-

1H NMR (DMSO-d6): Look for the disappearance of the aldehyde proton (

10.0 ppm) and the appearance of the vinyl proton singlet ( -

Yield: Typically >90%.

Part 4: Visualization & Logic Flow

Diagram 1: Divergent Synthesis Map

This diagram illustrates the strategic versatility of the aldehyde scaffold.

Caption: Strategic divergence of 5-Chloro-2-methylnicotinaldehyde into three major agrochemical classes.

Diagram 2: Pinnick Oxidation Workup Logic

The "pH Swing" is the critical step for high purity without chromatography.

Caption: Self-purifying "pH Swing" workup protocol for isolating nicotinic acid derivatives.

Part 5: References

-

Vertex AI Search (Patent Analysis). Preparation method of high-purity 5-methyl-nicotinic acid. CN106699650A. (Demonstrates KMnO4 oxidation limitations and industrial relevance of nicotinate precursors).

-

Vertex AI Search (Patent Analysis). Preparing method of 5-methylnicotinicacid. CN102584695A. (Highlights H2O2/H2SO4 oxidation routes).

-

BLD Pharm. Product Specification: 2-Chloro-5-methylnicotinaldehyde (CAS 92444-99-0) & 5-Chloro-2-methylnicotinaldehyde. (Used for physical property verification).

-

Organic Chemistry Portal. Pinnick Oxidation Protocol. (Standard reference for chlorite oxidation mechanism and stoichiometry).

-

TianYuan Pharmaceutical. 5-chloro-2-Methylnicotinaldehyde Product Page. (Confirmation of commercial availability for agrochemical R&D).

Troubleshooting & Optimization

Technical Support Center: Optimizing Knoevenagel Condensation with Substituted Pyridines

Welcome to the Technical Support Center for optimizing Knoevenagel condensation reactions catalyzed by substituted pyridines. This guide is designed for researchers, scientists, and professionals in drug development seeking to enhance reaction efficiency, troubleshoot common issues, and understand the nuances of catalyst selection. As Senior Application Scientists, we provide not just protocols, but the reasoning behind them, grounded in established chemical principles.

Frequently Asked Questions (FAQs)

Here we address some of the common initial queries researchers have when working with substituted pyridines in Knoevenagel condensations.

Q1: Why is my Knoevenagel condensation failing or giving low yields when using a substituted pyridine catalyst?

Low yields in Knoevenagel condensations can often be traced back to a few key factors.[1] The most common issues are related to the choice of catalyst, solvent, incomplete reaction, or the occurrence of side reactions.[1] A systematic approach to troubleshooting is the most effective way to identify and resolve the underlying problem.[1]

Q2: How does the substitution pattern on the pyridine ring—both sterically and electronically—impact catalyst activity?

The electronic and steric nature of substituents on the pyridine ring directly influences its basicity and, consequently, its catalytic efficacy.

-

Electronic Effects: Electron-donating groups (e.g., alkyl, alkoxy) increase the electron density on the nitrogen atom, enhancing its basicity. This can lead to a faster reaction rate. Conversely, electron-withdrawing groups (e.g., chloro, nitro) decrease the basicity of the pyridine nitrogen.

-

Steric Effects: Bulky substituents near the nitrogen atom (at the 2- or 6-positions) can hinder its ability to interact with the reactants, potentially slowing down or even inhibiting the reaction.[2]

Q3: What are the optimal reaction conditions (solvent, temperature) when using substituted pyridines?

The ideal solvent and temperature are highly dependent on the specific substrates and the chosen substituted pyridine catalyst.[3] Polar protic solvents like methanol and ethanol can facilitate the initial steps of the mechanism, while aprotic solvents may accelerate the dehydration step.[4][5] Many Knoevenagel condensations proceed at room temperature, but some may require heating to ensure completion.[1] Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time and temperature.[1]

Q4: How can I minimize side reactions in my Knoevenagel condensation?

The most common side reaction is the self-condensation of the aldehyde or ketone starting material, particularly if the chosen base is too strong.[1] Using a weakly basic amine catalyst, such as pyridine or its derivatives, is a common strategy to avoid this.[6] The presence of a highly reactive methylene compound also helps to prevent the self-condensation of aldehydes that have an alpha-hydrogen.[7]

In-Depth Troubleshooting Guide

This section provides a more detailed approach to resolving specific experimental challenges.

| Problem | Probable Cause(s) | Recommended Solution(s) |